(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:
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Formation of the Phenyl Ring Substituents: : The initial step involves the introduction of the tert-butylcarbamoyl group and the fluorine atom onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as tert-butyl isocyanate and fluorinating agents.
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Boronic Acid Formation: : The boronic acid group is introduced via a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide (e.g., bromide or iodide) reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the tert-butylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of (4-(tert-Butylcarbamoyl)-2-hydroxyphenyl)boronic acid
Reduction: Formation of (4-(tert-Butylcarbinol)-2-fluorophenyl)boronic acid
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and affinity chromatography materials.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its boronic acid functionality provides unique properties such as adhesion and chemical resistance.
Mechanism of Action
The mechanism of action of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butylcarbamoyl and fluorine substituents, making it less sterically hindered and less hydrophobic.
(4-Carbamoyl-2-fluorophenyl)boronic acid: Similar structure but without the tert-butyl group, resulting in different steric and electronic properties.
(4-(tert-Butylcarbamoyl)phenyl)boronic acid: Lacks the fluorine atom, affecting its reactivity and interactions with other molecules.
Uniqueness
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of its tert-butylcarbamoyl group and fluorine atom, which impart distinct steric and electronic properties. These features enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGOSOYAHBPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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